Iron(II) acetylacetonate

Energy Storage Li-O2 Battery Redox Mediator

Select Iron(II) acetylacetonate [Fe(acac)₂] for applications demanding precise oxidation-state control and superior process compatibility. Unlike Fe(acac)₃, Fe(acac)₂ delivers higher solubility in supercritical CO₂, enabling improved deposition rates and extraction efficiency. As a nonmacrocyclic, soluble redox mediator, it outperforms macrocyclic Fe complexes in next-generation energy-storage devices. It serves as an efficient, cost-effective catalyst for PLA ring-opening polymerization and enables ligand-tuned thermal decomposition for homogeneous spinel nanocrystal synthesis. Strict inert-atmosphere handling preserves its air-sensitive Fe(II) state.

Molecular Formula C10H14FeO4
Molecular Weight 254.06 g/mol
Cat. No. B8191640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II) acetylacetonate
Molecular FormulaC10H14FeO4
Molecular Weight254.06 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+2]
InChIInChI=1S/2C5H7O2.Fe/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyRHWPZTKRQCOCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron(II) Acetylacetonate (Fe(acac)₂) Product Guide: Specifications, Comparators & Procurement Considerations


Iron(II) acetylacetonate [Fe(acac)₂, CAS 14024-17-0] is a coordination complex of the β-diketonate family [1]. This compound is characterized by its air- and moisture-sensitive nature and its specific solubility profile in organic solvents [2]. It serves as a versatile precursor in materials science and catalysis, with applications ranging from metal-organic chemical vapor deposition (MOCVD) to organic synthesis [3].

Why Fe(acac)₂ Cannot Be Simply Substituted: A Guide to Selecting the Right Iron Precursor


Substitution of Fe(acac)₂ with in-class analogs like Fe(acac)₃ or Fe(OAc)₂ is not a trivial 'drop-in' replacement due to critical differences in oxidation state, reactivity, and physical properties [1]. For instance, Fe(acac)₂ is susceptible to aerobic oxidation to Fe(acac)₃ in solution, a transformation that fundamentally alters its catalytic and material precursor behavior [1]. Furthermore, its distinct thermal decomposition profile [2] and superior solubility in supercritical CO₂ compared to Fe(acac)₃ [3] are key process parameters that directly impact synthesis outcomes and equipment compatibility.

Quantitative Differentiators of Fe(acac)₂ for Scientific Selection: Head-to-Head Evidence vs. Key Analogs


Fe(acac)₂ as a Nonmacrocyclic Redox Mediator in High-Rate Li–O₂ Batteries

Fe(acac)₂, a nonmacrocyclic iron complex, enables superior high-rate cycling performance as a soluble redox mediator in lithium-oxygen batteries compared to the standard macrocyclic iron(II) phthalocyanine (FePc). While FePc suffers from low electrolyte concentration due to strong π-π interactions with the carbon cathode, Fe(acac)₂ maintains high solubility, leading to a significant improvement in cycle life at high current densities [1].

Energy Storage Li-O2 Battery Redox Mediator

Solubility Advantage of Fe(acac)₂ over Fe(acac)₃ in Supercritical CO₂

In supercritical carbon dioxide (scCO₂), Fe(acac)₂ demonstrates intermediate solubility, which is higher than that of the analogous iron(III) complex, Fe(acac)₃, but lower than that of ferrocene [Fe(cp)₂]. This quantitative solubility ranking is critical for designing scCO₂-based deposition or extraction processes [1].

Green Chemistry Supercritical Fluids Extraction

Comparative Performance of Fe(acac)₂ vs. Fe(acac)₃ as Polymerization Catalysts

Fe(acac)₂ and Fe(acac)₃ are both highly efficient catalysts for the ring-opening polymerization (ROP) of L-lactide, achieving comparable monomer conversion rates of over 90% and producing polymer with a high molecular weight of 1.2 × 10⁵ g/mol and a narrow polydispersity of ~1.4 [1]. However, Fe(acac)₃ uniquely demonstrates activity for the copolymerization of L-lactide with ε-caprolactone, a distinction that makes it the catalyst of choice for that specific application.

Polymer Chemistry Catalysis Bioplastics

Thermal Decomposition: Tuning Precursor Stability vs. Fe(acac)₃ Analogs

The thermal decomposition onset temperatures of acetylacetonate complexes can be tuned by ligand modification. The onset decomposition temperature for Fe(acac)₃ is 186 °C, and for Mn(acac)₂ is 249 °C [1]. The large difference between these two precursors hinders their use in co-precipitation syntheses. By replacing the acac ligand with benzoylacetonate (bzac), the onset decomposition temperature difference between the iron and manganese complexes can be narrowed to within 15 °C [1]. This principle of ligand tuning applies to Fe(acac)₂ and is a key strategy for matching precursor decomposition profiles in multi-metal oxide synthesis.

Materials Science Nanocrystal Synthesis Thermal Analysis

Definitive Application Scenarios for Fe(acac)₂ Based on Comparative Performance Data


High-Performance, High-Rate Li–O₂ Battery Research

Procure Fe(acac)₂ as a nonmacrocyclic, soluble redox mediator to overcome the performance limitations of standard macrocyclic Fe complexes like FePc. Evidence shows that this class of mediator enables superior cycle life at high current densities, as demonstrated in a recent study [4]. This makes it a critical component for developing next-generation energy storage devices.

Supercritical CO₂ Processing for 'Green' Material Synthesis

Select Fe(acac)₂ over Fe(acac)₃ for processes that utilize supercritical CO₂ as a solvent. Direct head-to-head solubility data confirms that Fe(acac)₂ has a higher solubility in scCO₂ than its iron(III) analog [4], which can translate to improved deposition rates, higher precursor loading, and more efficient extraction processes in a more environmentally benign solvent system.

Catalyst for Polylactide (PLA) Homopolymer Synthesis

Use Fe(acac)₂ as an efficient catalyst for the ring-opening polymerization of L-lactide to produce high molecular weight polylactide (PLA) [4]. Its performance is quantitatively comparable to Fe(acac)₃ for this specific reaction, offering a suitable and potentially more cost-effective option for PLA homopolymer production, especially where copolymerization is not required.

Precursor Tuning for Multi-Metal Oxide Nanocrystal Synthesis

When synthesizing complex oxides like MnFe₂O₄ spinel nanocrystals, the thermal decomposition mismatch between Fe(acac)₂ and other metal acetylacetonates can be a significant barrier. The evidence demonstrates that the decomposition profile of Fe(acac)₂ can be finely tuned via ligand substitution (e.g., with benzoylacetonate) [4]. This capability is essential for achieving the precise co-decomposition necessary for homogeneous, high-quality nanocrystal formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron(II) acetylacetonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.